molecular formula C10H6ClF2NO2 B12064306 Oxazole, 2-chloro-5-[4-(difluoromethoxy)phenyl]-

Oxazole, 2-chloro-5-[4-(difluoromethoxy)phenyl]-

Cat. No.: B12064306
M. Wt: 245.61 g/mol
InChI Key: KFPCTEUURJPHFE-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-(difluoromethoxy)phenyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with a 2-chloro group and a 4-(difluoromethoxy)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-(difluoromethoxy)phenyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with 4-(difluoromethoxy)aniline to form an intermediate, which then undergoes cyclization to yield the desired oxazole compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-(difluoromethoxy)phenyl)oxazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as dimethylformamide.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted oxazoles.

    Oxidation: Formation of oxazole N-oxides.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-Chloro-5-(4-(difluoromethoxy)phenyl)oxazole has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-(difluoromethoxy)phenyl)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The difluoromethoxy group can enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(4-(trifluoromethoxy)phenyl)oxazole
  • 2-Chloro-5-(4-(methoxy)phenyl)oxazole
  • 2-Chloro-5-(4-(fluoromethoxy)phenyl)oxazole

Uniqueness

2-Chloro-5-(4-(difluoromethoxy)phenyl)oxazole is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, reactivity, and binding affinity compared to similar compounds with different substituents.

Properties

Molecular Formula

C10H6ClF2NO2

Molecular Weight

245.61 g/mol

IUPAC Name

2-chloro-5-[4-(difluoromethoxy)phenyl]-1,3-oxazole

InChI

InChI=1S/C10H6ClF2NO2/c11-9-14-5-8(16-9)6-1-3-7(4-2-6)15-10(12)13/h1-5,10H

InChI Key

KFPCTEUURJPHFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)Cl)OC(F)F

Origin of Product

United States

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